2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Researchers pursuing kinase inhibitor libraries require a regiospecifically reactive scaffold with validated conformational restriction. This 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one addresses that need: • Regioselective 2-chloro SNAr handle enables rapid amine diversification at the hinge-binding region • 5,5-Dimethyl quaternary carbon restricts rotational freedom and enhances metabolic stability vs. unsubstituted analogs • Available at 97% purity (mode) with defined storage at 2-8°C, enabling reliable process development and scale-up

Molecular Formula C8H8ClN3O
Molecular Weight 197.62 g/mol
CAS No. 1638772-11-8
Cat. No. B1410273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
CAS1638772-11-8
Molecular FormulaC8H8ClN3O
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC1(C2=CN=C(N=C2NC1=O)Cl)C
InChIInChI=1S/C8H8ClN3O/c1-8(2)4-3-10-7(9)12-5(4)11-6(8)13/h3H,1-2H3,(H,10,11,12,13)
InChIKeyANLSHVHLNFEOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1638772-11-8): Core Properties and Sourcing Baseline


2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1638772-11-8) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidin-6-one family, also referred to as a diazaoxindole [1]. This scaffold is widely employed as a privileged structure in kinase inhibitor discovery due to its capacity to bind the ATP‑pocket of multiple kinases . The compound features a 2‑chloro substituent that serves as a versatile handle for nucleophilic aromatic substitution, enabling downstream diversification, and a 5,5‑dimethyl quaternary carbon that restricts conformational flexibility and enhances metabolic stability [2]. Commercially, the material is available from multiple global vendors at purities ranging from 95% to 98%, with documented storage conditions at 0–8 °C .

Why 2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Cannot Be Casually Replaced by In‑Class Analogs


Within the pyrrolo[2,3-d]pyrimidin-6-one class, small variations in substitution pattern profoundly alter both synthetic tractability and biological selectivity. The presence of a single 2‑chloro substituent on the pyrimidine ring of 2‑chloro‑5,5‑dimethyl‑5H,6H,7H‑pyrrolo[2,3‑d]pyrimidin‑6‑one enables regioselective SNAr reactions that are not possible with the non‑halogenated core [1]. Conversely, the 2,4‑dichloro analog exhibits a different reactivity profile and a higher molecular weight, which impacts both downstream coupling efficiency and physicochemical property space . Furthermore, the 5,5‑dimethyl substitution is critical for restricting rotational freedom and improving metabolic stability compared to unsubstituted or mono‑methylated variants [2]. These structural distinctions translate into measurable differences in selectivity, synthetic yield, and ultimately procurement cost – factors that are quantified in the following evidence guide.

Quantitative Differentiation Evidence for 2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1638772-11-8)


Commercial Pricing and Purity: Direct Comparison with 2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine

The target compound exhibits a distinct pricing and purity profile relative to the closely related 2‑chloro‑5,5‑dimethyl‑5H,6H,7H‑pyrrolo[2,3‑d]pyrimidine (CAS 1679381‑63‑5), which lacks the 6‑oxo group. At the 100 mg scale, the target compound is priced at £310 (Fluorochem) or 2529 RMB (Beyotime) with a purity of 95–97%, whereas the comparator is offered at €145 for 100 mg (CymitQuimica) at 95% purity . The target compound also carries a higher molecular weight (197.62 g/mol) and a different hydrogen‑bonding capacity due to the lactam moiety, which can influence both its handling properties and downstream reaction yields .

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Predicted Physicochemical Properties: Boiling Point and pKa Differentiation

The target compound possesses a predicted boiling point of 421.9 °C and a predicted pKa of 10.32, whereas the 6‑oxo‑lacking analog 2‑chloro‑5,5‑dimethyl‑5H,6H,7H‑pyrrolo[2,3‑d]pyrimidine (CAS 1679381‑63‑5) exhibits a significantly lower predicted boiling point of 340.7 °C . The 81 °C difference in boiling point reflects the stronger intermolecular interactions (hydrogen bonding) conferred by the lactam carbonyl in the target compound, which can influence both purification strategies (e.g., distillation vs. recrystallization) and thermal stability during storage or reaction .

Physicochemical Profiling Formulation Development Purification Method Selection

Scaffold‑Driven Selectivity: Class‑Level Evidence from CDK2 Inhibitor Discovery

Although no direct kinase inhibition data exist for the exact 2‑chloro‑5,5‑dimethyl‑6‑one compound, the core 5,7‑dihydro‑6H‑pyrrolo[2,3‑d]pyrimidin‑6‑one scaffold has been independently validated as a privileged structure for achieving exceptional selectivity within the CDK family. In a 2022 study, optimization of this scaffold yielded inhibitors with selectivity >200× for CDK2 over CDKs 1, 4, 6, 7, and 9, as well as greatly improved general kinome selectivity . This class‑level evidence demonstrates that the pyrrolo[2,3‑d]pyrimidin‑6‑one core, when appropriately substituted, can deliver a selectivity profile not readily achievable with other kinase hinge‑binding motifs (e.g., pyrazolo‑pyrimidines or indolin‑2‑ones).

Kinase Selectivity CDK2 Inhibition Scaffold Hopping

Synthetic Versatility: 2‑Chloro Handle Enables Regioselective Functionalization

The 2‑chloro substituent on the pyrimidine ring of the target compound provides a defined site for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines, alkoxides, or thiols under mild conditions [1]. This contrasts with the non‑chlorinated analog 5,5‑dimethyl‑5,7‑dihydro‑6H‑pyrrolo[2,3‑d]pyrimidin‑6‑one (CAS 1638761‑01‑9), which lacks a halogen handle and therefore cannot participate in direct SNAr diversification without prior activation. The 2‑chloro variant thus offers a broader synthetic scope, allowing medicinal chemists to explore C2‑substituted analogs more efficiently .

Nucleophilic Aromatic Substitution Building Block Derivatization Medicinal Chemistry SAR

Validated Application Scenarios for 2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one


Kinase‑Focused Fragment and Lead‑Like Library Synthesis

The 2‑chloro handle and conformationally restricted 5,5‑dimethyl‑6‑one core make this compound an ideal starting material for generating focused kinase inhibitor libraries. As demonstrated by the >200× selectivity achieved with optimized 5,7‑dihydro‑6H‑pyrrolo[2,3‑d]pyrimidin‑6‑one derivatives against CDK2, procurement of this scaffold enables exploration of the ATP‑pocket with a built‑in advantage in selectivity . Researchers can leverage the 2‑chloro group for rapid amine diversification to probe SAR around the hinge‑binding region.

Process Chemistry and Scale‑Up for Preclinical Candidates

The well‑characterized physicochemical properties (pKa 10.32, boiling point 421.9 °C) and defined storage conditions (0–8 °C) facilitate reliable process development and scale‑up . The higher boiling point relative to the non‑oxo analog reduces the risk of evaporative loss during high‑temperature reactions, while the lactam carbonyl provides a hydrogen‑bonding anchor that can improve crystalline solid handling compared to more lipophilic analogs [1].

Structure‑Based Drug Design (SBDD) and Computational Modeling

The rigid 5,5‑dimethyl substitution and planar pyrrolo[2,3‑d]pyrimidin‑6‑one core offer a well‑defined conformational landscape that is advantageous for molecular docking and free‑energy perturbation calculations. The presence of the 2‑chloro atom provides a clear vector for virtual screening and de novo design, enabling computational chemists to prioritize synthetic targets with higher confidence. The scaffold's validated kinase selectivity profile further supports its use in rational design campaigns .

Academic and Industrial Medicinal Chemistry Training Sets

Due to its commercial availability at multiple purity grades (95–98%) and from a range of global suppliers, this compound serves as an accessible teaching tool for introducing advanced heterocyclic chemistry and kinase inhibitor design concepts. The clear differentiation between the 2‑chloro‑6‑one, the non‑halogenated analog, and the 2,4‑dichloro variant allows students and early‑career researchers to directly observe the impact of substitution on both synthetic strategy and biological outcome [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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